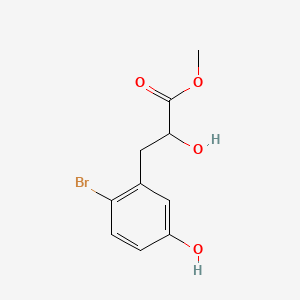
Methyl1-benzyl-3-oxocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring, a benzyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance binding affinity, while the cyclobutane ring provides structural rigidity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
- Methyl 1-benzyl-4-oxocyclobutane-1-carboxylate
- Methyl 1-benzyl-3-oxocyclopentane-1-carboxylate
- Methyl 1-benzyl-3-oxocyclohexane-1-carboxylate
Comparison: Methyl 1-benzyl-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties compared to cyclopentane or cyclohexane derivatives. The rigidity and strain of the cyclobutane ring can influence reactivity and binding interactions, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 1-benzyl-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-16-12(15)13(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
DYDVRACKMBIKBH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(=O)C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


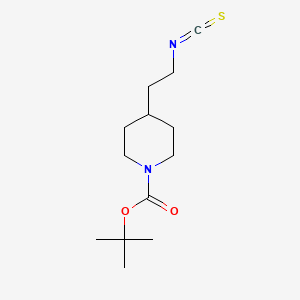

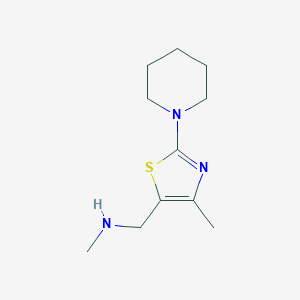
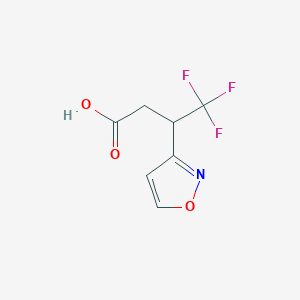
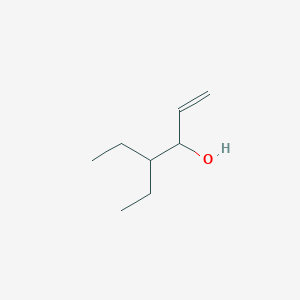
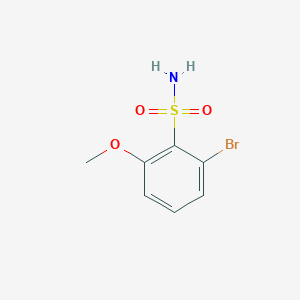
![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)

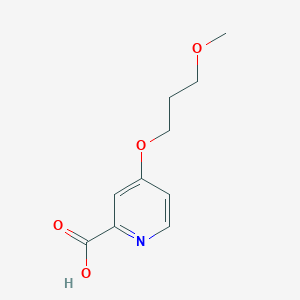

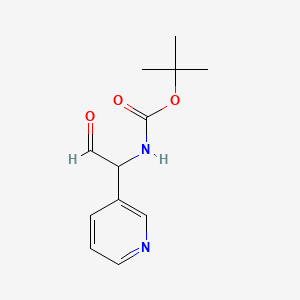
![N-[2-[[3-[[(3S)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B13583953.png)
